molecular formula C16H16ClN3O2 B3242776 JAK3 Inhibitor, Negative Control CAS No. 153437-07-1

JAK3 Inhibitor, Negative Control

Katalognummer B3242776
CAS-Nummer: 153437-07-1
Molekulargewicht: 317.77 g/mol
InChI-Schlüssel: JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The JAK3 Inhibitor, Negative Control, also referenced under CAS 153437-07-1, controls the biological activity of JAK3 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It’s a useful negative control for JAK3 Inhibitors .


Molecular Structure Analysis

The molecular structure of JAK3 Inhibitor, Negative Control is associated with its function. It competes with ATP and is not reversible . The inhibitor’s structure is related to its ability to control the biological activity of JAK3 .


Physical And Chemical Properties Analysis

The JAK3 Inhibitor, Negative Control, has a molecular weight of 281.31 (free base basis) . It’s not cell permeable . After reconstitution, it should be refrigerated (4°C), and the stock solutions are stable for up to 1 year at 4°C .

Wissenschaftliche Forschungsanwendungen

1. Selective-Binding Mechanisms of JAK3

JAK3 plays a critical role in the JAK/STAT signaling pathway, often targeted for treating immune-mediated disorders. However, the development of selective JAK3 inhibitors is challenging due to high sequence homology with other kinases. Zhu et al. (2020) conducted a computational study including 3D-QSAR, molecular dynamics simulation, and free energy calculations on JAK3 isoform-selective inhibitors. This study identified key structural features for JAK3 inhibition, aiding in the rational design of novel and selective JAK3 inhibitors (Zhu et al., 2020).

2. JAK3 Expression in Vitiligo

JAK3's overexpression in vitiligo suggests its potential contribution to the disease's pathogenesis. Abdel Motaleb et al. (2020) investigated the expression patterns of JAK1, 2, and 3 in vitiligo. They found a notable overexpression of JAK1 and JAK3 in patients' skin, indicating that selective inhibition of these kinases could offer therapeutic benefits for vitiligo (Abdel Motaleb et al., 2020).

3. Peptide-Based Strategies for JAK3 Hyperactivation

Dullius et al. (2019) reviewed the role of peptides in treating hyperactivated JAK3 pathways, which are implicated in various cancers and autoimmune diseases. The study discusses the potential of peptide-based drugs as adjunct therapies to enhance traditional treatment while preserving non-affected cells, providing insights into isoform-specific JAK3 inhibitor development and their application in cancer therapy (Dullius et al., 2019).

4. JAK3 Inhibitors for B-cell Lymphoma

Chi et al. (2019) synthesized a new class of thieno[3,2-d]pyrimidines as potent covalent JAK3 inhibitors, demonstrating strong inhibitory potency against JAK3 kinase activity. These inhibitors showed enhanced antiproliferative activity against B lymphoma cells, suggesting their potential as new JAK3 inhibitors for treating B-cell lymphoma (Chi et al., 2019).

5. Selective JAK3 Inhibitor for Rheumatoid Arthritis

Chen et al. (2022) developed Z583, a highly JAK3-selective inhibitor, with significant therapeutic potential for autoimmune diseases like rheumatoid arthritis. Z583 showed potent inhibition of JAK3 and effectively blocked inflammatory responses in an RA model while sparing hematopoiesis (Chen et al., 2022).

6. Patent Review of JAK3 Inhibitors for Autoimmune Diseases

Chen et al. (2021) provided a comprehensive review of patents on JAK3 inhibitors, highlighting their promising therapeutic potential in inflammatory and autoimmune diseases. This study emphasizes the increasing interest in JAK3 inhibitors, particularly ritlecitinib by Pfizer, demonstrating their relevance in treating autoimmune disorders (Chen et al., 2021).

Wirkmechanismus

The JAK3 Inhibitor, Negative Control, controls the biological activity of JAK3 . It’s primarily used for Phosphorylation & Dephosphorylation applications . It competes with ATP and is not reversible . It acts as a negative control for JAK3 inhibitors .

Safety and Hazards

The JAK3 Inhibitor, Negative Control, should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s also recommended to use JAK inhibitors only if no suitable treatment alternatives are available in patients aged 65 years or above, those at increased risk of major cardiovascular problems, those who smoke or have done so for a long time in the past, and those at increased risk of cancer .

Zukünftige Richtungen

The JAK-STAT pathway is considered crucial for cytokine secretion, which mediates activation of different inflammatory, cellular responses, and hence involved in different etiological factors . Therefore, targeting the JAK-STAT pathway could be a promising therapeutic approach for addressing a range of causative factors . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed .

Eigenschaften

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3 Inhibitor, Negative Control
Reactant of Route 2
Reactant of Route 2
JAK3 Inhibitor, Negative Control
Reactant of Route 3
Reactant of Route 3
JAK3 Inhibitor, Negative Control
Reactant of Route 4
Reactant of Route 4
JAK3 Inhibitor, Negative Control
Reactant of Route 5
Reactant of Route 5
JAK3 Inhibitor, Negative Control
Reactant of Route 6
Reactant of Route 6
JAK3 Inhibitor, Negative Control

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.